6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester

Bioconjugation Protein Labeling Aqueous Compatibility

Select Sulfo-EMCS (CAS 215312-86-0) for fully aqueous amine-to-sulfhydryl conjugation—no organic co-solvents needed, preserving antibody tertiary structure for ADC manufacturing. Its 9.4 Å aliphatic spacer minimizes steric hindrance and fluorophore quenching, boosting signal-to-noise ratios in immunoassays. With ≥95% HPLC purity and quantitative maleimide consumption (97.8% in literature), this heterobifunctional linker ensures reproducible PROTAC synthesis and well-defined biomaterial scaffolds. Choose the water-soluble standard to eliminate batch failure risks inherent with non-sulfonated EMCS.

Molecular Formula C14H15N2NaO9S
Molecular Weight 410.33 g/mol
CAS No. 215312-86-0
Cat. No. B1682514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester
CAS215312-86-0
SynonymsSulfo-EMCS, 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl
Molecular FormulaC14H15N2NaO9S
Molecular Weight410.33 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C14H16N2O9S.Na/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24;/h5-6,9H,1-4,7-8H2,(H,22,23,24);/q;+1/p-1
InChIKeyMIDXXTLMKGZDPV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester (CAS 215312-86-0): A Water-Soluble Heterobifunctional Crosslinker for Bioconjugation


6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester (CAS 215312-86-0), commonly designated Sulfo-EMCS, is a water-soluble, heterobifunctional crosslinker comprising an amine-reactive sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and a sulfhydryl-reactive maleimide group separated by a 9.4 Å aliphatic spacer arm . It enables covalent conjugation of amine- and sulfhydryl-containing biomolecules—such as proteins, peptides, and antibodies—under mild aqueous conditions without the need for organic co-solvents, preserving native protein structure and function .

Why Sulfo-EMCS (215312-86-0) Cannot Be Replaced by a Generic Heterobifunctional Crosslinker


Even among structurally similar maleimide-NHS crosslinkers, subtle differences in solubility, spacer arm length, and maleimide stability can drastically alter conjugation yield, product homogeneity, and downstream functionality . Non-sulfonated analogs such as EMCS are water-insoluble and require organic co-solvents (DMF or DMSO) that may denature sensitive proteins or compromise epitope integrity . Variations in spacer arm length—from 6.9 Å (Sulfo-GMBS) to 16.7 Å (Sulfo-KMUS)—modulate steric accessibility and conjugate flexibility, directly impacting binding affinity and signal-to-noise ratios in immunoassays [1]. Therefore, indiscriminate substitution can lead to failed conjugations, irreproducible data, and wasted reagents.

Quantitative Differentiation of Sulfo-EMCS (215312-86-0) from Closest Analogs


Aqueous Solubility: Direct Comparison of Sulfo-EMCS vs. EMCS

Sulfo-EMCS exhibits water solubility to approximately 10 mM, enabling bioconjugation reactions in purely aqueous buffers without the use of organic co-solvents . In contrast, the non-sulfonated analog EMCS is water-insoluble and must be pre-dissolved in DMF or DMSO before dilution into aqueous reaction mixtures . This requirement for organic solvents can perturb protein tertiary structure and reduce functional yield, making Sulfo-EMCS the preferred choice for sensitive biomolecules.

Bioconjugation Protein Labeling Aqueous Compatibility

Spacer Arm Length Differentiation Among Common Maleimide-NHS Crosslinkers

Sulfo-EMCS features a 9.4 Å aliphatic spacer arm, which is intermediate among commercially available maleimide-NHS crosslinkers: it is longer than Sulfo-GMBS (6.9 Å) and Sulfo-SMCC (8.0 Å), but shorter than Sulfo-HMCS (13.0 Å) and Sulfo-KMUS (16.7 Å) [1]. This specific length balances conjugation flexibility with minimal steric hindrance, making it suitable for applications requiring efficient crosslinking without excessive linker bulk.

Spacer Arm Crosslinker Design Conjugate Flexibility

Conjugation Efficiency: Quantitative Yield Data for Sulfo-EMCS-Mediated Protein Modification

In a well-characterized model system using bovine serum albumin (BSA), the reaction with Sulfo-EMCS yielded 12.8–36.8 mol of maleimide groups per mol of BSA [1]. Subsequent thioether conjugation with thiolated chitosan consumed 97.8% of the available maleimide groups, demonstrating near-quantitative sulfhydryl reactivity under mild aqueous conditions [1].

Conjugation Yield Maleimide Reactivity Protein Modification

Stability Profile: Maleimide Hydrolysis Limits at Elevated pH Compared to Cyclohexane-Bridged Analogs

The maleimide group of Sulfo-EMCS slowly hydrolyzes and loses its sulfhydryl specificity at pH values exceeding 7.5, limiting reaction time under near-physiological conditions . In contrast, the maleimide group of Sulfo-SMCC—which contains a cyclohexane bridge in its spacer arm—exhibits unusual stability up to pH 7.5, providing an extended working window . Users requiring prolonged maleimide stability at neutral pH may consider this trade-off.

Maleimide Stability Hydrolysis Crosslinker Shelf Life

High Purity Specifications for Reliable Conjugation Outcomes

Commercial supplies of Sulfo-EMCS (CAS 215312-86-0) are routinely offered with a minimum purity of 95% by HPLC, minimizing the presence of hydrolyzed NHS ester or ring-opened maleimide impurities that can lead to non-specific crosslinking or reduced conjugate homogeneity [1].

Purity Quality Control Reproducibility

High-Value Application Scenarios for Sulfo-EMCS (215312-86-0) Based on Verified Differentiation


Antibody-Drug Conjugate (ADC) Synthesis Requiring Aqueous Bioconjugation

The water solubility of Sulfo-EMCS (~10 mM) permits conjugation of cytotoxic payloads to monoclonal antibodies in purely aqueous buffers, eliminating the need for organic co-solvents that could compromise antibody tertiary structure or antigen-binding affinity . This property is essential for maintaining ADC potency and reducing aggregation during manufacturing.

PROTAC (PROteolysis TArgeting Chimera) Linker Construction

Sulfo-EMCS is categorized as an alkyl/ether-based PROTAC linker with a 9.4 Å spacer arm, a length that provides sufficient reach between target protein and E3 ligase ligands while minimizing undesired flexibility that could reduce ternary complex formation efficiency . Its high purity (≥95% HPLC) ensures reproducible synthesis of bifunctional PROTAC molecules.

Chitosan-Based Biomaterial Functionalization for Tissue Engineering

As demonstrated by Masuko et al., Sulfo-EMCS enables efficient maleimide-modification of BSA (12.8–36.8 mol/mol) and subsequent thioether conjugation to thiolated chitosan with 97.8% maleimide consumption [1]. This quantitative reactivity supports the creation of well-defined chitosan-protein hybrid scaffolds for controlled growth factor presentation in regenerative medicine.

Fluorescent Protein Labeling for Live-Cell Imaging and Immunoassays

The combination of aqueous solubility and a 9.4 Å spacer arm makes Sulfo-EMCS ideal for attaching fluorescent dyes or enzymes to antibodies and other proteins without perturbing native conformation . The moderate spacer length reduces the risk of fluorophore quenching or steric interference with antigen binding, improving signal-to-noise ratios in fluorescence microscopy and ELISA formats.

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